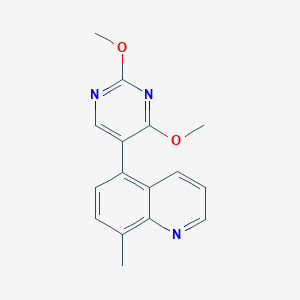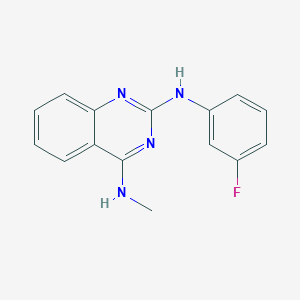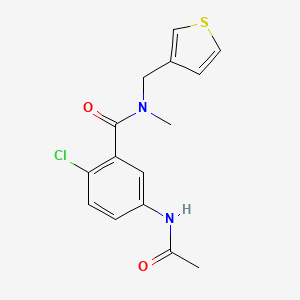
5-(2,4-dimethoxypyrimidin-5-yl)-8-methylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2,4-dimethoxypyrimidin-5-yl)-8-methylquinoline, also known as DMQX, is a potent and selective antagonist of the ionotropic glutamate receptor subtypes, AMPA and kainate. It was first synthesized in 1991 by scientists at the University of California, San Francisco, and has since been widely used in scientific research to study the role of glutamate receptors in various physiological and pathological processes.
作用机制
5-(2,4-dimethoxypyrimidin-5-yl)-8-methylquinoline acts as a competitive antagonist of the AMPA and kainate receptors, binding to the receptor site and preventing the activation of the receptor by glutamate. This leads to a decrease in the excitatory activity of the neurons that express these receptors, which can have various physiological and pathological effects depending on the brain region and the specific receptor subtype involved.
Biochemical and Physiological Effects
5-(2,4-dimethoxypyrimidin-5-yl)-8-methylquinoline has been shown to have various biochemical and physiological effects, depending on the brain region and the specific receptor subtype involved. In general, 5-(2,4-dimethoxypyrimidin-5-yl)-8-methylquinoline reduces the excitatory activity of the neurons that express AMPA and kainate receptors, which can lead to a decrease in synaptic plasticity, learning and memory, and epileptic activity. 5-(2,4-dimethoxypyrimidin-5-yl)-8-methylquinoline has also been shown to have neuroprotective effects in various models of stroke and neurodegenerative diseases.
实验室实验的优点和局限性
5-(2,4-dimethoxypyrimidin-5-yl)-8-methylquinoline has several advantages for lab experiments, including its high potency and selectivity for AMPA and kainate receptors, its relative stability and solubility, and its availability from commercial sources. However, 5-(2,4-dimethoxypyrimidin-5-yl)-8-methylquinoline also has some limitations, including its potential off-target effects on other glutamate receptor subtypes, its limited bioavailability and brain penetration, and its potential toxicity and side effects at high doses.
未来方向
There are several future directions for research on 5-(2,4-dimethoxypyrimidin-5-yl)-8-methylquinoline and its related compounds. One direction is to develop more potent and selective antagonists of AMPA and kainate receptors, with improved pharmacokinetic properties and reduced toxicity. Another direction is to investigate the role of AMPA and kainate receptors in various neurological and psychiatric disorders, including depression, anxiety, addiction, and schizophrenia. Finally, 5-(2,4-dimethoxypyrimidin-5-yl)-8-methylquinoline and related compounds could be used as tools for the development of new therapies for these disorders, based on the modulation of glutamate receptor activity.
合成方法
The synthesis of 5-(2,4-dimethoxypyrimidin-5-yl)-8-methylquinoline involves several steps, including the condensation of 2,4-dimethoxypyrimidine with ethyl acetoacetate, followed by cyclization with methylamine and the subsequent reaction with 8-bromoquinoline. The final product is obtained through a series of purifications and crystallizations.
科学研究应用
5-(2,4-dimethoxypyrimidin-5-yl)-8-methylquinoline has been extensively used in scientific research to study the role of AMPA and kainate receptors in various physiological and pathological processes, including synaptic plasticity, learning and memory, epilepsy, stroke, and neurodegenerative diseases. 5-(2,4-dimethoxypyrimidin-5-yl)-8-methylquinoline has also been used to investigate the pharmacology of AMPA and kainate receptors, including their structure, function, and allosteric modulation.
属性
IUPAC Name |
5-(2,4-dimethoxypyrimidin-5-yl)-8-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-10-6-7-11(12-5-4-8-17-14(10)12)13-9-18-16(21-3)19-15(13)20-2/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHIRDTREIDENLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C3=CN=C(N=C3OC)OC)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-chloro-N,N-dimethyl-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5907088.png)
![4-[4-(benzylsulfonyl)-1-piperazinyl]-2-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5907098.png)
![1-ethyl-N-[(1-isobutyl-1H-imidazol-5-yl)methyl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B5907105.png)
![8-(4-piperidin-1-ylbenzoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5907125.png)



![2-(2-aminoethyl)-N-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]-4-quinazolinamine dihydrochloride](/img/structure/B5907154.png)
![N-{3-[(1H-benzimidazol-2-ylmethyl)(methyl)amino]-3-oxopropyl}-4-fluorobenzamide](/img/structure/B5907156.png)
![N,2-dimethyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5907172.png)

![ethyl 4-{[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]amino}piperidine-1-carboxylate](/img/structure/B5907182.png)
![N-pyridin-3-yl-3-({1-[2-(trifluoromethyl)phenyl]ethyl}amino)propanamide](/img/structure/B5907192.png)